4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole
Description
4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazole (CAS: 226989-29-3) is a silicon-containing heterocyclic compound with the molecular formula C₉H₁₈N₂OSi and a molecular weight of 198.34 g/mol . It features a pyrazole ring substituted at the 4-position with a tert-butyldimethylsilyl (TBS) ether group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry due to the TBS group’s ability to protect hydroxyl functionalities under diverse reaction conditions .
Properties
IUPAC Name |
tert-butyl-dimethyl-(1H-pyrazol-4-yloxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OSi/c1-9(2,3)13(4,5)12-8-6-10-11-7-8/h6-7H,1-5H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJVKJZMMAYEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CNN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609288 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
226989-29-3 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole typically involves the protection of the hydroxyl group on the pyrazole ring using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are mild, often conducted at room temperature to slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions.
Reduction: The pyrazole ring can be reduced, although this is less common.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents such as tetra-n-butylammonium fluoride (TBAF) are used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated pyrazole, while substitution reactions can introduce various functional groups in place of the TBDMS group .
Scientific Research Applications
Organic Synthesis
- Building Block : TBDMS-pyrazole serves as an essential building block in organic synthesis. Its ability to protect hydroxyl groups allows for selective reactions at other sites on the molecule, facilitating the construction of complex organic structures.
- Protecting Group : The TBDMS group is commonly employed to shield hydroxyl functionalities from unwanted reactions during multi-step synthesis processes. This protection-deprotection strategy is crucial for synthesizing more complex molecules.
Medicinal Chemistry
- Drug Development : Research has focused on using TBDMS-pyrazole as a precursor for synthesizing biologically active compounds, including potential pharmaceuticals. Its derivatives have shown promise in developing anti-inflammatory agents and other therapeutic drugs .
- Biological Activity : Pyrazole derivatives exhibit diverse biological activities, including anticancer and antimicrobial properties. The presence of the TBDMS group enhances their stability and bioavailability, making them suitable candidates for drug formulation .
Material Science
- Specialty Chemicals : TBDMS-pyrazole can be utilized in producing specialty chemicals and materials with specific properties tailored for industrial applications. Its unique structure allows for modifications that can lead to innovative materials.
Case Studies and Research Findings
Recent studies have highlighted several applications of TBDMS-pyrazole in drug development:
- Anti-inflammatory Agents : A study demonstrated that derivatives of TBDMS-pyrazole could serve as intermediates in synthesizing potent anti-inflammatory drugs, showcasing its role in therapeutic development.
- Synthetic Methodologies : Researchers have explored novel synthetic routes involving TBDMS-pyrazole that allow for efficient construction of complex pyrazoles with diverse functional groups, facilitating advancements in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole involves the protection of hydroxyl groups, which prevents unwanted reactions during synthetic processes. The TBDMS group is stable under a variety of conditions but can be selectively removed when necessary, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
The TBS group in 4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole confers steric bulk and stability, enabling selective deprotection under mild acidic or fluoride-based conditions. This contrasts with other pyrazole derivatives:
a) 3-(tert-Butyl)-4-chloro-1H-pyrazole (CAS: 860807-30-3)
- Molecular Formula : C₇H₁₁ClN₂.
- Key Differences: Replaces the TBS group with a tert-butyl and chlorine substituent. Lower molecular weight (158.63 g/mol) and higher predicted acidity (pKa ~13.51) compared to the TBS analogue . Applications: Limited data, but chlorine’s electron-withdrawing nature may enhance electrophilic substitution reactivity.
b) 5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Molecular Formula : C₂₀H₃₆BN₂O₃Si.
- Key Differences :
- Incorporates a boronate ester and silyl-protected ethyl chain.
- Designed for Suzuki-Miyaura cross-coupling reactions, leveraging the boronate group’s reactivity .
Biological Activity
4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility, making it suitable for various biological assays.
The biological activity of 4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole is primarily linked to its interaction with specific biological targets, particularly enzymes and receptors involved in various biochemical pathways. The TBDMS group aids in the modulation of these interactions, potentially influencing the compound's efficacy and specificity.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have tested various pyrazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition. Although specific data on 4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole is limited, related compounds have shown promising results.
Case Studies
- Antibacterial Activity : In a study evaluating the antibacterial activity of pyrazole derivatives, compounds similar to 4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole were tested against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the pyrazole ring could enhance activity against these pathogens .
- Antifungal Properties : Another investigation focused on the antifungal activity of pyrazole derivatives, where compounds were assessed for their effectiveness against Candida albicans. The findings suggested that modifications in the chemical structure significantly impacted antifungal potency .
Research Findings
| Study | Compound Tested | Target Organisms | Results |
|---|---|---|---|
| Pyrazole Derivatives | S. aureus, E. coli | Variable inhibition observed | |
| Similar Pyrazoles | C. albicans | Enhanced antifungal activity noted |
Synthesis and Characterization
The synthesis of 4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole typically involves the reaction of pyrazole derivatives with TBDMS reagents under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Q & A
Basic: What are the optimal reaction conditions for synthesizing 4-((tert-butyldimethylsilyl)oxy)-1H-pyrazole?
Methodological Answer:
The synthesis typically involves silylation of 4-hydroxy-1H-pyrazole using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. Key parameters include:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility and inertness.
- Base: Imidazole or triethylamine to scavenge HCl generated during silylation .
- Temperature: Room temperature (20–25°C) to avoid side reactions.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Data Table:
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 70–80 | ≥98 |
| Base | Imidazole | 75 | 97.5 |
| Reaction Time | 12–16 hours | — | — |
Advanced: How does steric hindrance from the TBDMS group influence regioselectivity in subsequent functionalization reactions?
Methodological Answer:
The bulky TBDMS group directs electrophilic substitution to the less hindered positions of the pyrazole ring. For example:
- Nitration: Occurs preferentially at the 3-position due to steric shielding of the 5-position by TBDMS .
- Cross-coupling (Suzuki): Palladium catalysts require careful ligand selection (e.g., XPhos) to accommodate steric constraints .
Contradiction Note: and report conflicting yields for similar reactions (60–61% vs. 60%), suggesting solvent polarity (THF vs. DMF) may modulate steric effects .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: H NMR confirms silyl ether formation (δ 0.1–0.3 ppm for TBDMS methyl groups). Si NMR verifies silylation (δ 18–22 ppm) .
- IR: Absence of O–H stretch (~3200 cm) confirms successful protection.
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (e.g., CHNOSi, [M+H] = 209.1142) .
Advanced: How can computational methods (e.g., DFT) predict reactivity trends in TBDMS-protected pyrazoles?
Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model:
- Electrophilic Reactivity: Fukui indices identify nucleophilic sites (e.g., C3 > C5) .
- Thermodynamic Stability: Gibbs free energy comparisons reveal TBDMS enhances stability by ~15 kcal/mol versus unprotected analogs .
Validation: Experimental X-ray crystallography ( ) aligns with computed bond lengths (C–O: 1.36 Å vs. 1.34 Å calculated) .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Moisture Sensitivity: TBDMS ethers hydrolyze in acidic or aqueous conditions. Store under argon at –20°C with molecular sieves .
- Light Sensitivity: Amber vials prevent photodegradation.
Stability Data:
| Condition | Degradation (%) at 6 Months |
|---|---|
| Ambient (dry) | <5 |
| 40°C/75% RH | 35–40 |
Advanced: How can contradictions in reported synthetic yields be resolved?
Methodological Answer:
Yield discrepancies (e.g., 60% vs. 61% in and ) arise from:
- Catalyst Loading: Copper sulfate (5 mol% vs. 10 mol%) impacts click reaction efficiency .
- Workup Protocols: Differences in extraction (EtOAc vs. DCM) affect recovery.
Resolution Strategy:
Design a Design of Experiments (DoE) matrix to test variables (catalyst, solvent, temperature).
Use HPLC-MS to quantify side products (e.g., desilylated byproducts) .
Basic: What are the applications of this compound in medicinal chemistry?
Methodological Answer:
The TBDMS group serves as a transient protecting moiety in drug discovery:
- Prodrug Synthesis: Enhances lipophilicity for membrane permeability (e.g., antiviral agents) .
- Targeted Delivery: Cleaved by intracellular esterases to release active 4-hydroxy-1H-pyrazole .
Advanced: How does the TBDMS group affect binding affinity in enzyme inhibition studies?
Methodological Answer:
Molecular docking (AutoDock Vina) shows:
- Steric Clash: TBDMS reduces binding to carbonic anhydrase IX (ΔG = –8.2 kcal/mol vs. –10.5 kcal/mol for unprotected analog) .
- Hydrophobic Interactions: Enhanced binding in lipid-rich environments (e.g., membrane-bound kinases) .
Validation: SPR assays correlate computed ΔG with experimental IC (R = 0.91) .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation (LD > 2000 mg/kg in rats; ).
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes .
Advanced: Can this compound act as a ligand in coordination chemistry?
Methodological Answer:
The pyrazole nitrogen and silyl oxygen can coordinate to metals:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
